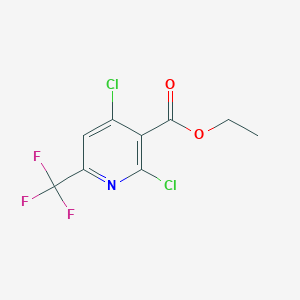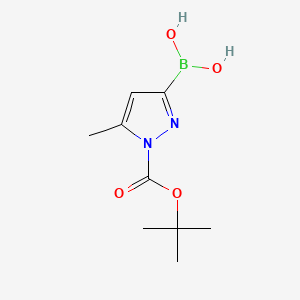
(1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrazol-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The boronic acid group can be introduced through various methods, including the reaction of an organolithium or Grignard reagent with a boron-containing electrophile .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. Flow microreactor systems have been developed for the efficient introduction of the tert-butoxycarbonyl group into various organic compounds .
Analyse Des Réactions Chimiques
Types of Reactions
{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: The Boc group can be removed using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Free amine.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Applications De Recherche Scientifique
{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Potential use in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of {1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronic acid in chemical reactions involves the reactivity of the boronic acid group and the stability provided by the Boc protecting group. The boronic acid group can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions, leading to the formation of carbon-carbon bonds . The Boc group protects the amino functionality during these reactions and can be removed under acidic conditions to reveal the free amine for further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronic acid: Features a Boc-protected amino group and a boronic acid moiety.
{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronic ester: Similar structure but with a boronic ester group instead of a boronic acid group.
{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronate: Contains a boronate group, which is another boron-containing functional group.
Uniqueness
The uniqueness of {1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronic acid lies in its combination of a Boc-protected amino group and a boronic acid moiety, making it a versatile intermediate for various synthetic applications. The Boc group provides stability and protection during reactions, while the boronic acid group enables participation in Suzuki-Miyaura coupling reactions, facilitating the formation of complex organic molecules .
Propriétés
Formule moléculaire |
C9H15BN2O4 |
|---|---|
Poids moléculaire |
226.04 g/mol |
Nom IUPAC |
[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C9H15BN2O4/c1-6-5-7(10(14)15)11-12(6)8(13)16-9(2,3)4/h5,14-15H,1-4H3 |
Clé InChI |
JKAKOSJOTJUOEX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NN(C(=C1)C)C(=O)OC(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


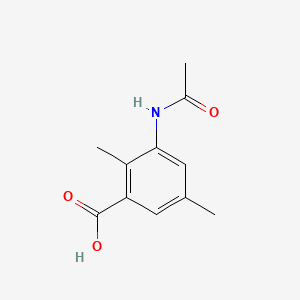
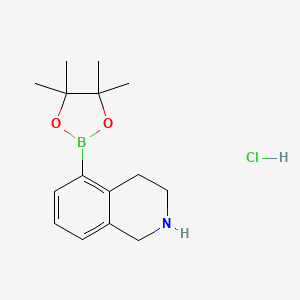

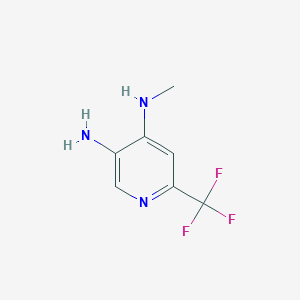
![3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296888.png)
![2-Amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B15296893.png)
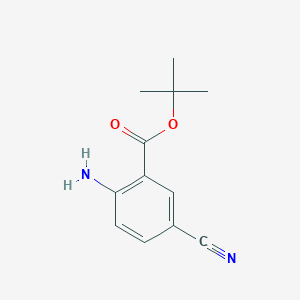
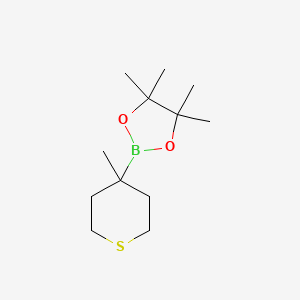
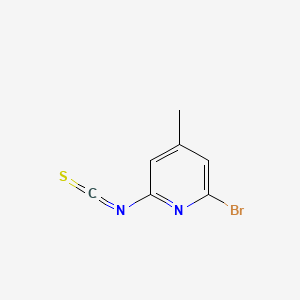
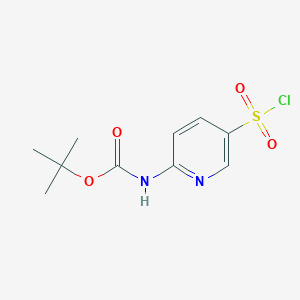
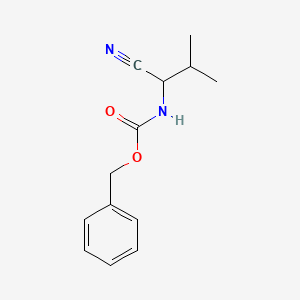
![2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15296950.png)
